N',N'''-Bis(p-(methylamidino)phenyl)terephthalamidine
Overview
Description
N’,N’‘’-Bis(p-(methylamidino)phenyl)terephthalamidine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. It is a derivative of terephthalamidine and is characterized by the presence of methylamidino groups attached to phenyl rings. This compound has garnered interest due to its potential antileukemic properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’‘’-Bis(p-(methylamidino)phenyl)terephthalamidine typically involves the reaction of terephthalamidine with p-(methylamidino)phenyl derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C). The reaction is carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of N’,N’‘’-Bis(p-(methylamidino)phenyl)terephthalamidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N’,N’‘’-Bis(p-(methylamidino)phenyl)terephthalamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various halogenating agents and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
N’,N’‘’-Bis(p-(methylamidino)phenyl)terephthalamidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential antileukemic properties and its effects on cellular processes.
Medicine: Investigated for its potential use in cancer treatment, particularly in targeting leukemia cells.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of N’,N’‘’-Bis(p-(methylamidino)phenyl)terephthalamidine involves its interaction with cellular components, leading to the inhibition of specific biochemical pathways. The compound targets nucleic acids and proteins, disrupting their normal functions and leading to cell death. This mechanism is particularly effective against leukemia cells, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 4’,4’'-Bis(2-imidazolin-2-yl)2-chloroterephthalanilide
- N,N’‘-Bis(p-(N’-methylamidino)phenyl)terephthalamidine tetrahydrochloride
Uniqueness
N’,N’‘’-Bis(p-(methylamidino)phenyl)terephthalamidine stands out due to its specific structure and the presence of methylamidino groups, which confer unique chemical properties and biological activities. Compared to similar compounds, it has shown promising results in preclinical studies for its antileukemic effects .
Properties
IUPAC Name |
1-N',4-N'-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N8/c1-29-21(25)15-7-11-19(12-8-15)31-23(27)17-3-5-18(6-4-17)24(28)32-20-13-9-16(10-14-20)22(26)30-2/h3-14H,1-2H3,(H2,25,29)(H2,26,30)(H2,27,31)(H2,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQQRERMPYGZGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)C(=NC3=CC=C(C=C3)C(=NC)N)N)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201959 | |
Record name | N',N'''-Bis(p-(methylamidino)phenyl)terephthalamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537-51-9 | |
Record name | N1,N4-Bis[4-[imino(methylamino)methyl]phenyl]-1,4-benzenedicarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N',N'''-Bis(p-(methylamidino)phenyl)terephthalamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N',N'''-Bis(p-(methylamidino)phenyl)terephthalamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N',N'''-BIS(P-(METHYLAMIDINO)PHENYL)TEREPHTHALAMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7071M27DUH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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